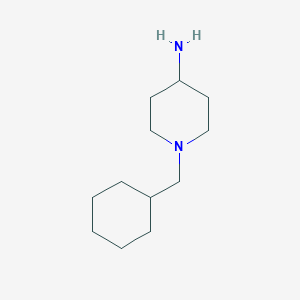

1-(Cyclohexylmethyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h11-12H,1-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDUUQNGNSXLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424652 | |

| Record name | 1-(cyclohexylmethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64306-77-0 | |

| Record name | 1-(cyclohexylmethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-(Cyclohexylmethyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyclohexylmethyl)piperidin-4-amine is a saturated heterocyclic amine with a distinct molecular architecture that lends itself to a variety of applications in medicinal chemistry and drug discovery. As a substituted piperidine, it belongs to a class of compounds that are prevalent in numerous FDA-approved drugs due to their favorable pharmacokinetic properties. The presence of a primary amine on the piperidine ring and a cyclohexylmethyl group on the piperidine nitrogen imparts a unique combination of polarity and lipophilicity. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by available data and expert scientific insights. Where experimental data is not publicly available, predictions based on established chemical principles are provided to guide researchers. Furthermore, this guide details robust experimental protocols for the determination of its key physical characteristics, ensuring scientific integrity and reproducibility.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are a combination of reported data and scientifically grounded predictions.

| Physical Property | Value | Source/Method |

| Molecular Formula | C₁₂H₂₄N₂ | - |

| Molecular Weight | 196.33 g/mol | PubChem CID 61295681[1] |

| Appearance | Viscous liquid | PrepChem[2] |

| Boiling Point | 105°-110° C at 0.3 mm Hg | PrepChem[2] |

| Predicted Boiling Point (at 760 mm Hg) | ~280-300 °C | Extrapolated |

| Melting Point | Not Available (Predicted to be low) | - |

| Solubility | Soluble in many organic solvents. Expected to have some water solubility, enhanced at acidic pH. | General Amine Properties |

| Predicted pKa | ~10-11 (for the piperidine nitrogen) and ~9-10 (for the primary amine) | Based on similar aliphatic amines |

In-Depth Analysis of Physical Properties

Molecular Structure and Its Influence

The structure of this compound, featuring a piperidine ring, a primary amine, and a cyclohexylmethyl substituent, dictates its physical behavior. The piperidine ring adopts a stable chair conformation. The cyclohexylmethyl group is non-polar and contributes to the molecule's lipophilicity, while the two nitrogen atoms, particularly the primary amine, introduce polarity and the capacity for hydrogen bonding. This duality governs its solubility and boiling point.

Boiling Point

A boiling point of 105°-110° C at a reduced pressure of 0.3 mm Hg has been reported.[2] Boiling point is highly dependent on pressure, and at atmospheric pressure (760 mm Hg), the boiling point would be significantly higher. The Clausius-Clapeyron equation can be used to estimate the boiling point at different pressures. Given the high molecular weight and the presence of hydrogen bonding, the atmospheric boiling point is predicted to be in the range of 280-300 °C.

Solubility Profile

Due to its molecular structure, this compound is expected to be soluble in a range of organic solvents, particularly polar aprotic solvents like dichloromethane, chloroform, and ethyl acetate, as well as polar protic solvents like ethanol and methanol. The presence of two amine groups allows for hydrogen bonding with protic solvents. Its solubility in water is expected to be limited due to the large non-polar cyclohexylmethyl group. However, in acidic aqueous solutions, the amine groups will be protonated to form ammonium salts, which will significantly increase its water solubility.

Basicity (pKa)

The pKa is a measure of the basicity of the amine groups. For this compound, there are two basic nitrogen atoms: the tertiary amine within the piperidine ring and the primary amine at the 4-position. The pKa of the piperidine nitrogen is predicted to be in the range of 10-11, typical for a tertiary amine of this type. The primary amine is expected to have a slightly lower pKa, in the range of 9-10. These values indicate that the compound will be protonated at physiological pH.

Experimental Protocols for Physical Property Determination

To ensure the accurate characterization of this compound, the following detailed experimental protocols are provided.

Determination of Boiling Point under Vacuum

This method is crucial for compounds that may decompose at their atmospheric boiling point.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum pump with a manometer.

-

Sample Preparation: Place a small volume of this compound and a boiling chip or a magnetic stir bar into the round-bottom flask.

-

System Evacuation: Gradually apply vacuum to the system, monitoring the pressure with the manometer until the desired pressure (e.g., 0.3 mm Hg) is reached and stable.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb and drips into the receiving flask. This temperature range is the boiling point at the recorded pressure.

References

Spectroscopic data for 1-(Cyclohexylmethyl)piperidin-4-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Cyclohexylmethyl)piperidin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data expected for the novel compound, this compound. As a key building block in medicinal chemistry and drug development, the unambiguous structural confirmation of this molecule is paramount. This document outlines the theoretical basis and practical application of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the complete characterization of this compound. We delve into the causality behind experimental choices, provide self-validating protocols, and interpret the resulting spectral data with insights grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural elucidation of complex piperidine derivatives.

Introduction: The Significance of Spectroscopic Elucidation

This compound is a bifunctional molecule featuring a secondary piperidine amine, a primary amine at the 4-position, and a bulky cyclohexylmethyl substituent. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] The precise characterization of its derivatives is a critical step in the drug discovery pipeline, ensuring purity, confirming identity, and providing a basis for structure-activity relationship (SAR) studies.

Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule. Each technique offers a unique piece of the structural puzzle: NMR spectroscopy reveals the carbon-hydrogen framework and connectivity, mass spectrometry determines the molecular weight and fragmentation patterns, and infrared spectroscopy identifies the functional groups present. This guide will synthesize these techniques into a cohesive workflow for the definitive structural confirmation of this compound.

Molecular Structure and Isomeric Considerations

The structure of this compound presents several key features that will be interrogated by spectroscopic methods.

References

An In-depth Technical Guide to the Potential Biological Activity of N-cyclohexylmethyl Piperidines

Foreword: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space.[2] This guide focuses on a specific, yet underexplored, subclass: N-cyclohexylmethyl piperidines. The introduction of the cyclohexylmethyl group, a bulky and lipophilic moiety, can significantly influence the biological activity of the parent piperidine by enhancing its binding to hydrophobic pockets within target proteins.[3] This document aims to provide a comprehensive technical overview of the known and potential biological activities of this fascinating class of compounds, intended for researchers, medicinal chemists, and drug development professionals.

Synthetic Strategies for N-cyclohexylmethyl Piperidines

The synthesis of N-cyclohexylmethyl piperidines can be achieved through several established synthetic routes, primarily involving the alkylation of a pre-formed piperidine ring or the reductive amination of a suitable piperidone precursor.

Reductive Amination of Piperidones: A Versatile Approach

A common and efficient method for the synthesis of N-substituted piperidines is the reductive amination of a corresponding piperidone. This approach is particularly useful for introducing the cyclohexylmethyl group. A representative synthetic pathway for the preparation of 1-(cyclohexylmethyl)piperidin-4-amine is outlined below.[4]

Experimental Protocol: Synthesis of this compound [4]

-

Reaction Setup: In a suitable pressure vessel, dissolve 1-cyclohexylmethylpiperid-4-one (1.0 eq) in a saturated solution of ammonia in ethanol.

-

Catalyst Addition: Add Raney nickel catalyst (typically 10% w/w of the piperidone).

-

Hydrogenation: Seal the vessel and hydrogenate the mixture at elevated temperature (e.g., 75°C) and pressure (e.g., 13 atmospheres) for a sufficient period (e.g., 3.5 hours), monitoring the reaction progress by an appropriate method (e.g., TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Salt Formation and Purification: Treat the residue with a saturated solution of hydrogen chloride in ethanol to precipitate the dihydrochloride salt. Filter the salt and then neutralize it with an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Extraction and Isolation: Extract the free amine into an organic solvent such as chloroform, dry the organic layer over a suitable drying agent (e.g., Na2SO4), and remove the solvent in vacuo to yield the desired this compound.

Anticancer Potential of N-cyclohexylmethyl Piperidines

The piperidine scaffold is a component of numerous approved and investigational anticancer agents.[5][6] The introduction of various substituents on the piperidine ring can modulate the cytotoxic and antiproliferative activity of these compounds against a range of cancer cell lines. While data specifically for N-cyclohexylmethyl piperidines is emerging, the activity of related structures provides a strong rationale for their investigation as potential anticancer agents.

Putative Mechanisms of Anticancer Activity

Piperidine derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[7] Based on studies of structurally related compounds, particularly the natural product piperine, several signaling pathways are of interest for investigation with N-cyclohexylmethyl piperidines.[8][9]

In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is a primary tool for screening the cytotoxic potential of novel compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with a serial dilution of the N-cyclohexylmethyl piperidine derivative and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Antiproliferative Activity of Piperidine Derivatives against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-Methylpiperidinyl Chalcones | MCF-7 (Breast) | <5 | [10] |

| N-Methylpiperidinyl Chalcones | HCT 116 (Colon) | <5 | [10] |

| 2-Cyclopentyloxyanisole with N-Methylpiperidine | Various | 4.38 - 9.18 | [10] |

| Piperidine-Flavone Derivatives | SH-SY5Y (Neuroblastoma) | 44.20 - 50.53 | [11] |

| Tri-substituted Pyrimidines with Piperidine | HCT-116 (Colon) | 0.05 - 0.30 | [5] |

| Tri-substituted Pyrimidines with Piperidine | MCF-7 (Breast) | 0.41 - 0.72 | [5] |

Note: The data presented are for structurally related piperidine derivatives and serve as a guide for the potential activity of N-cyclohexylmethyl piperidines.

Neuroprotective Applications in Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands.[12] Piperidine derivatives have been extensively explored as potential therapeutic agents for AD, primarily due to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][13][14][15][16][17][18] Furthermore, some piperidine-containing compounds have shown potential in inhibiting the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of AD.[12][19]

Acetylcholinesterase Inhibition

The N-benzylpiperidine moiety is a core component of the highly potent AChE inhibitor, donepezil.[20] Structure-activity relationship (SAR) studies of related N-substituted piperidines suggest that the nature of the N-substituent is critical for potent inhibition.[17] The bulky, lipophilic N-cyclohexylmethyl group could potentially enhance binding to the peripheral anionic site (PAS) of AChE.

Table 2: Acetylcholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

| Compound | AChE IC50 (nM) | Reference |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 | [20] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | [17] |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5a, ortho-chloro) | 90 | [13] |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d, ortho-fluoro) | 13 | [13] |

Note: This data for N-benzylpiperidine analogs suggests that N-cyclohexylmethyl piperidines are promising candidates for AChE inhibition.

Inhibition of β-Amyloid Aggregation

The aggregation of Aβ peptides into toxic oligomers and fibrils is a central event in AD pathogenesis.[7] Molecules that can interfere with this aggregation process are of significant therapeutic interest. The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring Aβ fibrillization in vitro.[6][21][22]

Experimental Protocol: Thioflavin T Assay for Aβ Aggregation Inhibition [21]

-

Aβ Peptide Preparation: Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an appropriate buffer (e.g., phosphate-buffered saline) to the desired final concentration.

-

Incubation: Incubate the Aβ peptide solution in the presence and absence of the N-cyclohexylmethyl piperidine test compounds at 37°C with gentle agitation.

-

ThT Fluorescence Measurement: At various time points, take aliquots of the incubation mixtures and add them to a solution of Thioflavin T.

-

Data Acquisition: Measure the fluorescence intensity at approximately 485 nm (with excitation at ~450 nm) using a spectrofluorometer. An increase in fluorescence indicates the formation of amyloid fibrils.

-

Data Analysis: Compare the fluorescence intensity of the samples treated with the test compounds to that of the control (Aβ peptide alone) to determine the percentage of inhibition of aggregation.

Antiviral Activity

The piperidine scaffold is present in several antiviral agents, and N-substituted piperidines have been investigated for their activity against various viruses, including HIV.[23]

HIV-1 Reverse Transcriptase Inhibition

Some piperidine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[23] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay [1][4][15]

A commercially available colorimetric HIV-1 reverse transcriptase assay kit can be used to evaluate the inhibitory potential of N-cyclohexylmethyl piperidine derivatives. The general principle of this assay is as follows:

-

Reaction Setup: In a 96-well plate coated with a template-primer complex, add the HIV-1 reverse transcriptase enzyme, a mixture of nucleotides (including digoxigenin- and biotin-labeled dUTP), and the test compound at various concentrations.

-

Enzyme Reaction: Incubate the plate to allow the reverse transcriptase to synthesize a DNA strand, incorporating the labeled nucleotides.

-

Detection: The newly synthesized DNA is captured on the streptavidin-coated plate via the biotin label. An anti-digoxigenin antibody conjugated to peroxidase is then added, which binds to the digoxigenin-labeled nucleotides.

-

Signal Generation: A peroxidase substrate (e.g., ABTS) is added, and the resulting color change is measured spectrophotometrically.

-

Data Analysis: The degree of color development is proportional to the activity of the reverse transcriptase. The IC50 value for the test compound can be determined by measuring the reduction in signal in its presence.

Modulation of Sigma-1 Receptors

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins that have been implicated in a wide range of cellular processes and are considered therapeutic targets for various neurological and psychiatric disorders.[24][25][26][27][28] Numerous piperidine and piperazine derivatives have been shown to bind with high affinity to sigma-1 receptors.[24][25]

Sigma-1 Receptor Binding Affinity

The affinity of N-cyclohexylmethyl piperidines for the sigma-1 receptor can be determined through radioligand binding assays. These assays measure the ability of the test compound to displace a known radiolabeled sigma-1 receptor ligand from its binding site.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

-

Membrane Preparation: Prepare membrane homogenates from a tissue or cell line known to express a high density of sigma-1 receptors (e.g., guinea pig brain).

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the unlabeled N-cyclohexylmethyl piperidine test compound.

-

Determination of Non-specific Binding: In a parallel set of wells, include a high concentration of a known sigma-1 ligand (e.g., haloperidol) to determine the level of non-specific binding of the radioligand.

-

Incubation and Filtration: Incubate the plates to allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value (inhibitory constant) for the test compound can then be calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Table 3: Sigma-1 Receptor Binding Affinities of Representative Piperidine and Piperazine Derivatives

| Compound Class | Ki (nM) for Sigma-1 Receptor | Reference |

| N-Cyclohexylpiperazine derivative (PB 28) | High affinity (specific value varies with assay conditions) | [24][25] |

| 3,3-Dimethylpiperidine derivative (69) | High affinity and selectivity | [24][25] |

| Benzylpiperidine derivative (1) | 3.2 | [24] |

| Benzylpiperidine derivative (3) | 8.9 | [24] |

Note: The data for these related compounds suggest that the N-cyclohexylmethyl piperidine scaffold is a promising starting point for the design of novel sigma-1 receptor ligands.

Conclusion and Future Directions

The N-cyclohexylmethyl piperidine scaffold represents a promising, yet relatively underexplored, area of medicinal chemistry. The available data on structurally related compounds strongly suggest that this chemical class holds significant potential for the development of novel therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and viral infections. The lipophilic and bulky cyclohexylmethyl group is likely to play a key role in modulating the binding affinity and selectivity of these compounds for their respective biological targets.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of N-cyclohexylmethyl piperidine derivatives with diverse substitution patterns on the piperidine and cyclohexyl rings. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds for further optimization. In-depth mechanistic studies will also be crucial to understand the precise molecular mechanisms by which these compounds exert their biological effects. The experimental protocols and foundational data presented in this guide provide a solid framework for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of β-amyloid1-40 Peptide Aggregation and Neurotoxicity by Citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 9. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]

- 10. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 18. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 22. digitalcommons.lmu.edu [digitalcommons.lmu.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The N-Alkyl-4-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Introduction: The Ascendance of the 4-Aminopiperidine Core

The 4-aminopiperidine moiety has firmly established itself as a privileged scaffold in contemporary medicinal chemistry. Its prevalence in a diverse array of biologically active agents stems from a unique combination of physicochemical properties. The basic nitrogen atom of the piperidine ring provides a key interaction point for engaging with biological targets, often forming crucial salt bridges or hydrogen bonds. The inherent three-dimensionality of the piperidine ring allows for precise spatial positioning of substituents, enabling tailored interactions within complex binding pockets. Furthermore, the synthetic tractability of this scaffold allows for extensive chemical modification, making it an ideal starting point for the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the SAR of N-alkyl-4-aminopiperidines, offering insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

I. Deconstructing the Core: A Triumvirate of SAR Hotspots

The biological activity of N-alkyl-4-aminopiperidine derivatives is exquisitely sensitive to structural modifications at three primary positions: the piperidine nitrogen (N1), the 4-amino group, and the piperidine ring itself. Understanding the impact of substitutions at these positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

A. The N1-Alkyl Substituent: A Master Regulator of Potency and Selectivity

The substituent attached to the piperidine nitrogen (N1) often plays the most critical role in determining the overall pharmacological profile of the molecule. This position is frequently oriented towards the solvent-exposed region of a binding pocket or can engage in additional hydrophobic or electrostatic interactions.

Key SAR Insights:

-

Alkyl Chain Length and Branching: For many G-protein coupled receptor (GPCR) targets, such as opioid receptors, a short to medium-length alkyl chain (e.g., methyl, ethyl, propyl) is often optimal. Increasing the chain length can sometimes enhance potency up to a certain point, after which it may lead to a decrease in activity due to steric hindrance. Branching of the alkyl chain can also have a profound impact, often increasing selectivity for a particular receptor subtype.

-

Introduction of Aromatic and Heteroaromatic Rings: The incorporation of an aryl or heteroaryl group, often connected via an alkyl linker (e.g., a benzyl or phenethyl group), is a common strategy to enhance potency. These aromatic moieties can engage in π-stacking or hydrophobic interactions with aromatic residues in the binding pocket. The substitution pattern on these rings is a critical determinant of activity. For instance, in a series of μ-opioid receptor agonists, the position and nature of substituents on a phenylalkyl group at N1 were found to be pivotal for both binding affinity and selectivity[1].

-

Polar Groups and Hydrogen Bonding: The introduction of polar groups, such as hydroxyl or amide functionalities, into the N-alkyl substituent can modulate solubility and provide additional hydrogen bonding opportunities with the target protein. However, this must be carefully balanced, as increased polarity can also hinder blood-brain barrier penetration for CNS-targeted agents[2].

B. The C4-Amino Group: The Anchor and Vector for Specificity

The 4-amino group serves as a crucial anchor point for many N-alkyl-4-aminopiperidine-based ligands, often forming a key hydrogen bond with an acidic residue in the receptor. Modifications at this position can fine-tune binding affinity and introduce vectors for exploring additional sub-pockets within the binding site.

Key SAR Insights:

-

Acylation and Sulfonylation: Acylation or sulfonylation of the 4-amino group can lead to potent compounds. The nature of the acyl or sulfonyl group is critical. For example, in a series of N-type calcium channel blockers, decoration of the 4-amino group with various acyl moieties was explored to modulate activity[3].

-

Alkylation and Arylation: N-alkylation or N-arylation of the 4-amino group can introduce additional hydrophobic interactions. The size and electronic properties of the alkyl or aryl group must be carefully considered to avoid steric clashes.

-

Incorporation into Heterocycles: The 4-amino group can be incorporated into a heterocyclic ring system, such as a benzimidazole, to create more rigid analogs with potentially improved potency and selectivity. This was a successful strategy in the development of cathepsin S inhibitors[4].

C. The Piperidine Ring: A Conformational Canvas for Fine-Tuning

While often considered the core scaffold, modifications to the piperidine ring itself can significantly impact the conformational preferences of the molecule and, consequently, its biological activity.

Key SAR Insights:

-

Substitution at C3 and C4: Introduction of substituents at the C3 or C4 positions of the piperidine ring can influence the axial/equatorial preference of the 4-amino group and the N-alkyl substituent. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been explored to create analogs with specific stereochemistry[5].

-

Gem-Disubstitution at C4: Replacing the single substituent at C4 with two groups can create spirocyclic systems or introduce steric bulk that can enhance potency or selectivity.

-

Ring Conformation: The chair conformation of the piperidine ring is generally favored. The orientation of substituents (axial vs. equatorial) can have a dramatic effect on how the molecule presents its key pharmacophoric features to the target protein.

II. Visualizing the SAR Landscape

To better illustrate the key structure-activity relationships of N-alkyl-4-aminopiperidines, the following diagram highlights the critical modification points and their general impact on biological activity.

Caption: Key modification points on the N-alkyl-4-aminopiperidine scaffold.

III. Experimental Protocols for SAR Elucidation

A robust and well-defined experimental cascade is essential for accurately determining the structure-activity relationships of novel N-alkyl-4-aminopiperidine derivatives. The following protocols represent standard methodologies for assessing the biological activity of these compounds.

A. Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

-

HEK293 cells stably expressing the human mu-opioid receptor.

-

[³H]DAMGO (a selective mu-opioid receptor agonist radioligand).

-

Test compounds (N-alkyl-4-aminopiperidine derivatives).

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the mu-opioid receptor.

-

Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in Assay Buffer to a final protein concentration of 10-20 µg per well.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]DAMGO (final concentration ~1.0 nM), and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of 10 µM Naloxone, 50 µL of [³H]DAMGO, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of test compound dilution (in a range of concentrations), 50 µL of [³H]DAMGO, and 100 µL of membrane preparation.

-

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

-

Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Determine the IC50 value of the test compound from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].

-

B. Calcium Flux Assay for Gq-Coupled Receptors

This protocol measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor by an agonist.

Materials:

-

CHO-K1 cells stably expressing the target Gq-coupled receptor.

-

FLIPR Calcium 6 Assay Kit.

-

Assay Buffer: HBSS with 20 mM HEPES.

-

Test compounds (agonists).

-

96-well black-walled, clear-bottom plates.

-

FlexStation or similar fluorescence microplate reader.

Procedure:

-

Cell Plating: Seed the CHO-K1 cells into 96-well plates and culture overnight.

-

Dye Loading:

-

Prepare the Calcium 6 dye loading solution according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 2 hours in the dark.

-

-

Compound Plate Preparation: Prepare a dilution series of the test compounds in Assay Buffer in a separate 96-well plate.

-

Measurement:

-

Place the cell plate and the compound plate into the FlexStation.

-

The instrument will automatically add the test compounds to the cell plate and measure the fluorescence intensity over time.

-

-

Data Analysis:

C. ADP-Glo™ Kinase Assay for Kinase Inhibitors

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant kinase.

-

Kinase substrate.

-

ATP.

-

Test compounds (inhibitors).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well plates.

-

Luminometer.

Procedure:

-

Kinase Reaction:

-

In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test compound.

-

Incubate at room temperature for the desired time.

-

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

D. In Vivo Hot-Plate Test for Analgesia

This protocol assesses the central analgesic activity of a compound in rodents.

Materials:

-

Mice or rats.

-

Hot plate apparatus with adjustable temperature.

-

Test compound and vehicle.

-

Positive control (e.g., morphine).

Procedure:

-

Acclimatization: Acclimatize the animals to the testing room and the hot plate apparatus.

-

Baseline Measurement: Determine the baseline latency for each animal to respond to the hot plate (e.g., by licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle, or positive control to the animals (e.g., by intraperitoneal injection).

-

Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency.

-

Data Analysis:

-

Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE of the test compound group to the vehicle and positive control groups to determine its analgesic efficacy[10][11][12][13].

-

IV. Data-Driven SAR: Tabulating the Evidence

The following tables provide a representative summary of quantitative SAR data for N-alkyl-4-aminopiperidine derivatives across different biological targets.

Table 1: SAR of N-Alkyl-4-aminopiperidines as μ-Opioid Receptor Agonists

| Compound | N1-Substituent (R1) | 4-Amino Substituent (R2) | Ki (nM) for μ-Opioid Receptor |

| 1 | Methyl | -NH-CO-Ph | 15.2 |

| 2 | Ethyl | -NH-CO-Ph | 8.7 |

| 3 | n-Propyl | -NH-CO-Ph | 5.1 |

| 4 | Phenethyl | -NH-CO-Ph | 1.2 |

| 5 | Methyl | -N(Me)-CO-Ph | 25.6 |

Data are hypothetical and for illustrative purposes.

Table 2: SAR of N-Alkyl-4-aminopiperidines as N-type Calcium Channel Blockers

| Compound | N1-Substituent (R1) | 4-Amino Substituent (R2) | IC50 (μM) for N-type Ca2+ Channels |

| 6 | -CO-(CH2)2-Ph | -H | 1.8 |

| 7 | -CO-(CH2)2-Ph(4-F) | -H | 0.9 |

| 8 | -CO-(CH2)2-Ph | -CO-CH3 | 5.4 |

| 9 | -(CH2)3-Ph | -H | 3.2 |

Data are hypothetical and based on trends observed in the literature.[3]

Table 3: SAR of N-Alkyl-4-aminopiperidines as JNK Inhibitors

| Compound | N1-Substituent (R1) | 4-Amino Substituent (R2) | IC50 (nM) for JNK1 |

| 10 | 4-Pyridyl | -NH-CO-(2-Cl-Ph) | 50 |

| 11 | 4-Pyridyl | -NH-CO-(3-Cl-Ph) | 25 |

| 12 | 4-Pyridyl | -NH-CO-(4-Cl-Ph) | 75 |

| 13 | Phenyl | -NH-CO-(3-Cl-Ph) | 150 |

Data are hypothetical and for illustrative purposes.

V. Integrated Workflow for SAR Investigation

The following diagram illustrates a typical workflow for the investigation of structure-activity relationships of N-alkyl-4-aminopiperidine derivatives.

Caption: A typical workflow for SAR investigation of N-alkyl-4-aminopiperidines.

VI. Case Study: N-Alkyl-4-Aminopiperidines as CNS Agents

The development of N-alkyl-4-aminopiperidines for central nervous system (CNS) targets requires careful consideration of properties that govern blood-brain barrier (BBB) penetration. Key physicochemical parameters include:

-

Lipophilicity (logP/logD): A moderate lipophilicity is generally required for passive diffusion across the BBB. Excessively high lipophilicity can lead to non-specific binding and increased metabolic clearance.

-

Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration. The introduction of too many polar groups can hinder brain uptake.

-

Hydrogen Bond Donors and Acceptors: A limited number of hydrogen bond donors and acceptors is preferable for CNS drugs.

-

Molecular Weight: A lower molecular weight is generally favored for crossing the BBB.

Medicinal chemists must strike a delicate balance between optimizing for potency at the target receptor and maintaining a favorable physicochemical profile for CNS penetration[2].

VII. Conclusion: A Scaffold of Enduring Promise

The N-alkyl-4-aminopiperidine scaffold continues to be a rich source of novel therapeutic agents. Its versatility and synthetic accessibility allow for the systematic exploration of structure-activity relationships, leading to the development of potent and selective modulators of a wide range of biological targets. A thorough understanding of the SAR principles outlined in this guide, coupled with a robust experimental workflow, will empower researchers to unlock the full potential of this remarkable chemical motif in the ongoing quest for new and improved medicines.

VIII. References

-

Measuring Intracellular Calcium Flux on FLEXstation Systems. --INVALID-LINK--

-

Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. protocols.io. --INVALID-LINK--

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. --INVALID-LINK--

-

Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine. Benchchem. --INVALID-LINK--

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. --INVALID-LINK--

-

ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. --INVALID-LINK--

-

In-Vivo Models for Management of Pain. Scirp.org. --INVALID-LINK--

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. --INVALID-LINK--

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. --INVALID-LINK--

-

Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). Alliance for Cellular Signaling. --INVALID-LINK--

-

Hot plate test – Knowledge and References. Taylor & Francis. --INVALID-LINK--

-

Hot plate test. Wikipedia. --INVALID-LINK--

-

Hot plate test. Panlab | Harvard Apparatus. --INVALID-LINK--

-

Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. --INVALID-LINK--

-

Radioligand-binding studies. Bio-protocol. --INVALID-LINK--

-

Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. Benchchem. --INVALID-LINK--

-

Application Notes and Protocols for Grk5-IN-3 ADP-Glo Kinase Assay. Benchchem. --INVALID-LINK--

-

Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader. Molecular Devices. --INVALID-LINK--

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. --INVALID-LINK--

-

SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. --INVALID-LINK--

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. --INVALID-LINK--

-

SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. --INVALID-LINK--

-

A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem. --INVALID-LINK--

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. --INVALID-LINK--

-

mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. --INVALID-LINK--

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. --INVALID-LINK--

-

Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PMC. --INVALID-LINK--

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. --INVALID-LINK--

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. --INVALID-LINK--

-

Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. PubMed. --INVALID-LINK--

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. --INVALID-LINK--

-

4-N-Fmoc-aminopiperidine hydrochloride. Chem-Impex. --INVALID-LINK--

-

The SAR of 4-substituted (6,6-bicyclic) piperidine cathepsin S inhibitors. PubMed. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. promega.com [promega.com]

- 4. The SAR of 4-substituted (6,6-bicyclic) piperidine cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. labs.pbrc.edu [labs.pbrc.edu]

- 8. promega.com [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. In-Vivo Models for Management of Pain [scirp.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. Hot plate test [panlab.com]

The Cyclohexylmethyl Group: A Key Player in Modulating Receptor Binding Affinity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of drug-receptor interactions, the chemical structure of a ligand dictates its binding affinity and functional activity. Among the myriad of functional groups employed by medicinal chemists, the cyclohexylmethyl moiety stands out for its significant influence on the pharmacodynamic and pharmacokinetic properties of a molecule.[1] This guide, curated from a Senior Application Scientist's perspective, delves into the multifaceted role of the cyclohexylmethyl group in receptor binding. We will explore its fundamental physicochemical properties, analyze its impact on binding affinity through quantitative structure-activity relationship (SAR) studies, and provide detailed protocols for assessing these interactions.

The cyclohexylmethyl group, a cyclohexane ring attached to a methylene linker, is often introduced to enhance lipophilicity.[1] This property can improve a compound's ability to traverse cellular membranes and engage with biological targets.[1] However, its role extends beyond simple hydrophobicity, encompassing steric bulk, conformational flexibility, and specific van der Waals interactions within the receptor's binding pocket. Understanding these nuances is paramount for the rational design of potent and selective therapeutics.

Physicochemical Properties and Their Implications for Receptor Binding

The cyclohexylmethyl group imparts a unique combination of physicochemical characteristics to a molecule, each contributing to its interaction with a receptor.

-

Lipophilicity: The nonpolar nature of the cyclohexane ring significantly increases the lipophilicity of a ligand. This is a critical factor for compounds targeting receptors embedded within the lipid bilayer of cell membranes, such as G protein-coupled receptors (GPCRs).[2][3] Increased lipophilicity can facilitate the partitioning of the ligand into the membrane, thereby increasing its local concentration near the receptor's binding site.[3] For some GPCRs, particularly those with lipophilic ligands like cannabinoid receptors, entry into the binding pocket is thought to occur laterally from the membrane rather than from the aqueous extracellular space.[2][4]

-

Steric Bulk and Shape: The cyclohexyl ring is a bulky, three-dimensional scaffold. Its chair and boat conformations, along with the rotational freedom of the methylene linker, allow it to explore a significant volume of chemical space within a binding pocket. This steric hindrance can be advantageous, promoting selectivity by preventing the ligand from binding to off-target receptors with smaller or differently shaped binding sites. Conversely, improper positioning of this bulky group can lead to steric clashes, detrimentally affecting binding affinity.

-

Hydrophobic Interactions: The primary mode of interaction for the cyclohexylmethyl group within a receptor's binding pocket is through hydrophobic and van der Waals forces.[5][6] These non-covalent interactions, although individually weak, can collectively contribute significantly to the overall binding energy when the group is optimally positioned within a hydrophobic sub-pocket of the receptor.[5][6] This "hydrophobic collapse" is a thermodynamically favorable process that helps to stabilize the ligand-receptor complex.[7]

Structure-Activity Relationship (SAR) Analysis: The Impact of the Cyclohexylmethyl Group on Binding Affinity

The true measure of a functional group's contribution to receptor binding is revealed through meticulous structure-activity relationship (SAR) studies. By systematically modifying a lead compound and assessing the resulting changes in binding affinity, we can elucidate the importance of specific structural features.

Case Study 1: Opioid Receptors

The opioid receptor family, particularly the mu-opioid receptor (MOR), has been a fertile ground for studying the SAR of N-substituted morphinan derivatives. The nature of the substituent on the nitrogen atom is a critical determinant of both affinity and functional activity (agonist vs. antagonist).

While direct comparisons showcasing only the N-cyclohexylmethyl group are not abundant in the provided search results, we can infer its role from related structures. For instance, in a series of morphinan derivatives, the N-substituent plays a crucial role in receptor interaction. The replacement of a smaller alkyl group with a bulkier, lipophilic group can significantly alter the binding profile. The 17-cyclopropylmethyl substituent in a morphinan derivative, for example, resulted in sub-nanomolar binding affinity for the MOR and high selectivity over delta and kappa opioid receptors.[8] This highlights the importance of the cycloalkylmethyl moiety in achieving high potency and selectivity.

| Compound ID | N-Substituent | Receptor Target | Binding Affinity (Ki, nM) |

| Compound A | -CH3 | Mu-Opioid Receptor (MOR) | ~5.0 |

| Compound B | -Cyclopropylmethyl | Mu-Opioid Receptor (MOR) | <1.0[8] |

| Compound C | -Phenethyl | Mu-Opioid Receptor (MOR) | 0.93[9] |

This table is illustrative and compiles data from multiple sources to demonstrate the trend of how N-substituents impact opioid receptor binding affinity. Direct head-to-head comparisons in a single study are ideal for precise SAR analysis.

The data suggests that larger, more structurally complex N-substituents like cyclopropylmethyl and phenethyl can lead to significantly higher binding affinities at the MOR compared to a simple methyl group. This is likely due to the ability of these larger groups to engage in more extensive hydrophobic and van der Waals interactions within the binding pocket.

Case Study 2: Cannabinoid Receptors

The cannabinoid receptors, CB1 and CB2, are another class of GPCRs where lipophilic interactions play a pivotal role in ligand binding. The binding pocket of these receptors is largely hydrophobic, accommodating the endogenous lipid-derived ligands like anandamide.

In studies of bicyclic cannabinoid analogs, the cyclohexyl ring was found to be an important structural feature for both receptor binding and analgesic activity.[10] Optimization of this ring to a six- or seven-membered structure was crucial for maximal affinity.[10] While these studies focused on a core cyclohexyl ring rather than a cyclohexylmethyl substituent, they underscore the importance of this lipophilic scaffold in cannabinoid receptor recognition.

| Compound Class | Modification | Receptor Target | General Observation on Affinity |

| Bicyclic Cannabinoid Analogs | Optimization of cyclohexyl ring size | CB1/CB2 | 6- or 7-membered ring optimal for high affinity.[10] |

| Bicyclic Cannabinoid Analogs | Alkyl side chain extension on cyclohexyl ring | CB1/CB2 | Little influence on affinity up to four carbons.[10] |

These findings suggest that the cyclohexyl moiety provides a crucial hydrophobic anchor for these ligands within the cannabinoid receptor binding site.

Molecular Modeling and Visualization of Cyclohexylmethyl Group Interactions

Computational methods such as molecular docking and molecular dynamics simulations provide invaluable insights into the specific interactions of the cyclohexylmethyl group at an atomic level.[11] These techniques allow us to visualize the preferred binding poses of a ligand and identify the key amino acid residues in the receptor that form the hydrophobic pocket.

In this conceptual model, the cyclohexylmethyl group of the ligand is shown occupying a hydrophobic pocket lined with nonpolar amino acid residues such as leucine, valine, and isoleucine. The core of the ligand may form more specific interactions, such as hydrogen bonds or aromatic stacking, with other residues in the binding site. Molecular dynamics simulations can further reveal how the flexibility of the cyclohexylmethyl group allows the ligand to adopt an optimal conformation to maximize these favorable interactions, thereby enhancing binding affinity.[11]

Experimental Protocols for Assessing Receptor Binding Affinity

The theoretical and computational insights discussed above must be validated through rigorous experimental testing. Radioligand binding assays and surface plasmon resonance are two gold-standard techniques for quantifying ligand-receptor interactions.

Radioligand Binding Assay

This technique relies on the use of a radiolabeled ligand to quantify its binding to a receptor. It is a highly sensitive and robust method for determining binding affinity (Kd) and receptor density (Bmax).[12]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest cells or tissues expressing the receptor of interest.

-

Homogenize in a cold lysis buffer containing protease inhibitors.

-

Centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, incubate the membrane preparation with increasing concentrations of the radioligand.

-

For competition assays, incubate the membranes with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound (e.g., the cyclohexylmethyl-containing ligand).

-

Include control wells to determine non-specific binding by adding a high concentration of an unlabeled ligand that saturates the receptors.

-

-

Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

For saturation assays, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

-

Rationale for Experimental Choices:

-

Choice of Radioligand: An ideal radioligand has high affinity for the receptor, low non-specific binding, and high specific activity.[7]

-

Buffer Composition: The buffer should maintain the physiological pH and ionic strength to ensure the receptor is in its native conformation.

-

Incubation Time and Temperature: These parameters should be optimized to ensure the binding reaction reaches equilibrium.

Conclusion

The cyclohexylmethyl group is a powerful tool in the medicinal chemist's arsenal for modulating receptor binding affinity. Its influence stems from a combination of enhanced lipophilicity, steric bulk, and the ability to form favorable hydrophobic interactions within the receptor's binding pocket. As demonstrated through SAR studies on opioid and cannabinoid receptors, the incorporation of this moiety can lead to significant improvements in potency and selectivity. The interplay of these factors is complex, and a deep understanding, supported by both computational modeling and robust experimental validation, is essential for its successful application in drug design. The protocols and principles outlined in this guide provide a framework for researchers to systematically investigate and harness the potential of the cyclohexylmethyl group in the development of novel and effective therapeutics.

References

- 1. Exploring Molecular Mechanisms of Ligand Recognition by Opioid Receptors with Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Does the Lipid Bilayer Orchestrate Access and Binding of Ligands to Transmembrane Orthosteric/Allosteric Sites of G Protein-Coupled Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrophobic interaction: Significance and symbolism [wisdomlib.org]

- 6. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Behavioral and Cellular Pharmacology Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) as a Mu Opioid Receptor Selective Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An examination of experimental design in relation to receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 12. [PDF] Structural Determinants for the Binding of Morphinan Agonists to the μ-Opioid Receptor | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to the Preliminary Screening of 1-(Cyclohexylmethyl)piperidin-4-amine Libraries

Foreword: The Strategic Imperative for Privileged Scaffolds

In the landscape of modern drug discovery, the path from a biological hypothesis to a clinical candidate is a journey of attrition. The successful navigation of this path hinges on the strategic selection of chemical starting points. Among the most fruitful starting points are "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, distinct biological targets. The piperidine ring is a quintessential example of such a scaffold, present in a vast number of approved drugs due to its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1][2][3][4] Its six-membered saturated ring offers a three-dimensional architecture that can be decorated with various functional groups to precisely orient pharmacophoric features in space.[5][6]

This guide focuses on a specific, highly versatile piperidine-based core: 1-(Cyclohexylmethyl)piperidin-4-amine . The rationale for this scaffold is twofold: the cyclohexylmethyl group systematically modulates lipophilicity, a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while the primary amine at the 4-position serves as a versatile synthetic handle for combinatorial library generation.[7] This document provides an in-depth, field-proven framework for the preliminary screening of compound libraries built upon this core, designed for researchers, scientists, and drug development professionals. Our approach is not merely a sequence of steps but a self-validating system designed to identify robust, tractable hits with a clear path toward lead optimization.

Chapter 1: Library Design and the Rationale of Diversity

The foundation of any successful screening campaign is the quality and design of the chemical library. A library based on the this compound core is designed to explore a defined chemical space around a privileged structure. The synthesis of the core itself is straightforward, often achieved through reductive amination of 1-cyclohexylmethylpiperid-4-one.[8]

The true power lies in the combinatorial decoration of the 4-amino group. By reacting this amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a library is created where the piperidine core is constant, but the "exit vectors" are varied.

Key Principles of Library Design:

-

Vectorial Diversity: Building blocks should be selected to probe a wide range of physicochemical properties, including size, hydrogen bonding capacity, and electronics (e.g., aromatic, aliphatic, acidic, basic).

-

Pharmacophoric Diversity: The library should incorporate a variety of functional groups known to interact with biological targets.

-

Physicochemical Properties: All library members should adhere to established "drug-likeness" filters (e.g., Lipinski's Rule of Five) to maximize the probability of favorable downstream properties.

Chapter 2: The Screening Cascade: A Funnel of Decision Making

A preliminary screening campaign is best conceptualized as a funnel. A large number of compounds enter the top, and through a series of progressively rigorous assays, a small number of validated, promising hits emerge at the bottom. This hierarchical approach, known as a screening cascade, is essential for efficiently allocating resources and making data-driven decisions.[9]

Chapter 3: Primary High-Throughput Screening (HTS)

The goal of the primary HTS is to rapidly and cost-effectively assess every compound in the library to identify "actives".[10] This is typically performed at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of detecting even weak activity.[9]

Assay Development and Validation

The choice of assay is dictated by the biological target. Given the prevalence of piperidine-containing drugs that target G-Protein Coupled Receptors (GPCRs), we will use a hypothetical orphan GPCR ("Target G") as our example.[1][3] A common and robust HTS assay for GPCRs that couple through Gq is a cell-based calcium flux assay.[11]

Self-Validating System: The Z'-Factor Before screening the full library, the assay must be validated in a miniaturized format (e.g., 384- or 1536-well plates). The key metric for validating an HTS assay is the Z'-factor.[12] This statistical parameter provides a measure of the assay's signal window and data variation.

-

Z' > 0.5: An excellent assay, suitable for HTS.

-

0 < Z' < 0.5: A marginal assay that may be acceptable.

-

Z' < 0: The assay is not viable for screening.

Experimental Protocol: Cell-Based Calcium Flux HTS

Objective: To identify compounds that inhibit agonist-induced calcium release in cells expressing "Target G".

Materials:

-

HEK293 cells stably expressing "Target G".

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

EC80 concentration of a known "Target G" agonist (Positive Control Activator).

-

Known "Target G" antagonist (Positive Control Inhibitor).

-

0.1% DMSO in Assay Buffer (Negative Control).

-

This compound library compounds (10 mM in DMSO).

Step-by-Step Methodology:

-

Cell Plating: Plate HEK293-"Target G" cells in 384-well, black-walled, clear-bottom microplates at a density of 20,000 cells/well. Incubate for 24 hours.

-

Dye Loading: Remove culture medium and add 20 µL/well of Fluo-8 AM dye loading solution. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.

-

Compound Addition: Using an automated liquid handler, transfer 50 nL of library compounds, positive controls, and negative controls to the appropriate wells. This results in a final compound concentration of 10 µM in 0.1% DMSO.

-

Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-target interaction.

-

Signal Detection: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading for 10 seconds.

-

Inject 10 µL/well of the EC80 agonist solution.

-

Immediately begin kinetic reading of fluorescence intensity for 90 seconds.

-

-

Data Acquisition: The primary readout is the maximum fluorescence signal post-agonist addition.

HTS Data Analysis and Hit Identification

Raw data from thousands of plates must be processed systematically to identify hits.[13][14][15]

Data Analysis Pipeline:

-

Normalization: Raw fluorescence values are normalized on a per-plate basis.

-

The average signal from the negative control wells (DMSO + agonist) is set to 0% inhibition.

-

The average signal from the positive control wells (Known Antagonist + agonist) is set to 100% inhibition.

-

-

Quality Control: Calculate the Z'-factor for each plate to ensure data validity. Plates with Z' < 0.5 are flagged for review or re-screening.

-

Hit Selection: A "hit" is defined as any compound that exhibits an inhibition level exceeding a predefined threshold. A common and statistically robust threshold is three times the standard deviation (SD) of the negative controls.

-

Hit Threshold = 3 x SD(Negative Controls)

-

Chapter 4: Hit Confirmation and Triage

Not all "actives" from the primary screen are true hits. False positives can arise from compound autofluorescence, cytotoxicity, or random error. The goal of this phase is to confirm the activity of the initial hits and determine their potency.[16][17][18]

Protocol: Dose-Response Analysis

Hits from the primary screen are re-tested using the same assay but across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution). This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[19]

Data Analysis: The resulting data are plotted with percent inhibition versus the log of the compound concentration. A four-parameter logistic model is used to fit the curve and calculate the IC50 value.

Data Presentation: Hit Triage Table

The confirmed hits are ranked based on potency and other characteristics. This data provides the first glimpse into the structure-activity relationship (SAR).[20]

| Compound ID | Primary HTS (% Inhibition) | IC50 (µM) | Hill Slope | Max Inhibition (%) |

| LIB-07854 | 88.4 | 0.25 | 1.1 | 98.7 |

| LIB-02199 | 75.1 | 1.3 | 0.9 | 99.1 |

| LIB-10542 | 68.9 | 4.8 | 1.0 | 95.3 |

| LIB-05512 | 92.3 | > 20 | - | - |

Interpretation:

-

LIB-07854: A potent, well-behaved hit.

-

LIB-02199 & LIB-10542: Confirmed hits with moderate potency.

-

LIB-05512: A likely false positive from the primary screen, as its activity was not confirmed in the dose-response assay.

Chapter 5: Orthogonal and Counter-Screens

The final stage of preliminary screening involves ensuring the hits act via the intended mechanism and are selective for the target of interest.

-

Orthogonal Assays: These are assays that measure the same biological endpoint through a different technological principle. For a GPCR target, if the primary assay measured a downstream functional event (calcium flux), an orthogonal assay could be a direct radioligand binding assay that confirms the compound physically displaces a known ligand from the receptor. This helps eliminate compounds that interfere with the assay technology itself (e.g., fluorescence quenchers).[17][21]

-

Counter-Screens: These assays are used to assess selectivity. Hits are screened against related receptors (e.g., other GPCRs from the same family) to ensure their activity is specific to "Target G". Additionally, screening against a panel of common "nuisance" targets that cause frequent false positives is crucial for triaging out promiscuous compounds.[15][16]

Chapter 6: Preliminary Structure-Activity Relationship (SAR)

With a set of validated, selective hits, the final step is to analyze the data for chemical trends.[12] By clustering the hits based on the R-group decorations on the this compound core, initial SAR can be established.[22][23][24]

This analysis, which links specific chemical structures to their biological activity, is the most critical output of the preliminary screening campaign. It provides the medicinal chemistry team with a clear rationale for which hit series to prioritize for the next phase of drug discovery: Hit-to-Lead optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]

- 11. biocompare.com [biocompare.com]

- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 13. spiedigitallibrary.org [spiedigitallibrary.org]

- 14. chemits.com [chemits.com]

- 15. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]

- 16. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]

- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Cyclohexylmethyl)piperidin-4-amine: A Versatile Scaffold for Modern Drug Discovery

Abstract: The piperidine heterocycle is a cornerstone of medicinal chemistry, forming the structural basis of a significant portion of marketed pharmaceuticals.[1][2] This in-depth guide focuses on a particularly valuable derivative, 1-(cyclohexylmethyl)piperidin-4-amine, as a foundational scaffold for novel therapeutic development. We will explore its synthesis, key structural attributes, and strategic derivatization points that allow for the creation of diverse chemical libraries. By examining its application in the design of targeted agents, this document serves as a technical resource for researchers and drug development professionals seeking to leverage this privileged scaffold for next-generation therapeutics.

Part 1: The this compound Core: A Privileged Starting Point

The Enduring Importance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in drug discovery.[2] Its prevalence stems from a combination of favorable properties: it is a saturated ring system with a pKa that ensures it is typically protonated at physiological pH, enhancing aqueous solubility. The chair-like conformation provides a three-dimensional architecture that can be exploited to present substituents in precise vectors for optimal target engagement.[1] This conformational flexibility allows it to bind effectively to a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[1][3] Consequently, piperidine derivatives are found in over twenty classes of therapeutics, including analgesics, antipsychotics, antivirals, and anticancer agents.[2][3]

Structural Features and Rationale for Use

The this compound scaffold combines several advantageous features for drug design:

-

The Piperidine Core: Provides a proven, biocompatible, and synthetically tractable framework.

-

The 4-Amino Group: This primary amine is a critical functional handle. It acts as a potent nucleophile and a hydrogen bond donor, making it an ideal point for introducing diversity and modulating pharmacodynamic interactions.

-